molecular formula C13H20N4O2 B2948205 (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 1421030-60-5

(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B2948205
CAS No.: 1421030-60-5
M. Wt: 264.329
InChI Key: ZNIIGOQQFQWRET-SNVBAGLBSA-N
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Description

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a pyrimidine ring attached to a pyrrolidine ring, with a tert-butyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
  • tert-butyl (1-(quinolin-2-yl)pyrrolidin-3-yl)carbamate
  • tert-butyl (1-(isoquinolin-1-yl)pyrrolidin-3-yl)carbamate

Uniqueness

®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding affinity compared to its analogs with pyridine, quinoline, or isoquinoline rings. The pyrimidine ring also contributes to its potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIIGOQQFQWRET-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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